methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring substituted with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution with Pyrazine: The pyrazole ring is then functionalized with a pyrazine moiety through nucleophilic substitution reactions.
Carbamoylation: The intermediate is then reacted with isocyanates to introduce the carbamoyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted pyrazole or pyrazine derivatives.
Scientific Research Applications
Methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamoyl group may also play a role in binding to proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate
- Methyl 4-(((1-methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamoyl)benzoate is unique due to the presence of both pyrazole and pyrazine rings, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such structural features are often crucial for biological activity.
Properties
IUPAC Name |
methyl 4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-23-14(9-15(22-23)16-11-19-7-8-20-16)10-21-17(24)12-3-5-13(6-4-12)18(25)26-2/h3-9,11H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSFQJPVEMZFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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